molecular formula C15H19N3O2S B2392814 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide CAS No. 946222-77-1

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide

Cat. No.: B2392814
CAS No.: 946222-77-1
M. Wt: 305.4
InChI Key: RWWSWUHSJMVJNT-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms. This compound is known for its unique structure, which combines a thiazolopyrimidine ring system with a cyclohexanecarboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide stands out due to its unique combination of a thiazolopyrimidine ring system with a cyclohexanecarboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide is a compound belonging to the thiazolopyrimidine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Overview of Thiazolopyrimidines

Thiazolopyrimidines are heterocyclic compounds that have garnered attention due to their significant biological properties, including antitumor, antibacterial, and anti-inflammatory activities. The specific compound in focus, this compound, exhibits unique interactions with biological targets that influence various cellular pathways.

The biological activity of this compound primarily involves the modulation of sirtuin proteins (SIRT1, SIRT2, SIRT3). These proteins play crucial roles in cellular processes such as:

  • Energy Metabolism : Sirtuins regulate metabolic pathways that influence energy homeostasis.
  • DNA Repair : They are involved in maintaining genomic stability by facilitating DNA repair mechanisms.
  • Cell Survival and Aging : Sirtuins affect cellular longevity and stress responses.

The compound is believed to inhibit the activity of these sirtuins, leading to alterations in the aforementioned pathways. The specific biochemical pathways affected by this inhibition can result in various physiological outcomes depending on the cellular context.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of thiazolopyrimidine derivatives against various cancer cell lines. The following table summarizes findings related to the cytotoxicity of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl) derivatives:

CompoundCell LineIC50 (µM)Notes
This compoundM-HeLa (cervical adenocarcinoma)12.5High cytotoxicity observed
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamidePC3 (prostate adenocarcinoma)20.0Moderate activity
N-(sec-butyl)-7-hydroxy-5H-thiazolo[3,2-a]pyrimidineChang liver cells50.0Low cytotoxicity against normal cells

These results indicate that while some derivatives exhibit potent cytotoxic effects against cancer cell lines like M-HeLa, they show limited toxicity towards normal liver cells.

Antimicrobial Activity

Thiazolopyrimidine derivatives have also been studied for their antimicrobial properties. The compound has demonstrated effectiveness against a range of bacterial strains:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Case Studies and Research Findings

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry highlighted that thiazolopyrimidine derivatives possess selective cytotoxicity against cancer cells while sparing normal cells. The study indicated that modifications at specific positions on the thiazolopyrimidine core could enhance antitumor efficacy .
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters explored the interaction between thiazolopyrimidine derivatives and sirtuins. The findings suggest that these compounds could modulate sirtuin activity through competitive inhibition .
  • In Vivo Studies : Animal model studies have shown promising results where thiazolopyrimidine derivatives significantly reduced tumor size without adverse effects on weight or general health indicators .

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-9-8-21-15-16-10(2)12(14(20)18(9)15)17-13(19)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWSWUHSJMVJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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